molecular formula C13H26O3 B3059523 1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 51326-52-4

1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]-

Cat. No.: B3059523
CAS No.: 51326-52-4
M. Wt: 230.34 g/mol
InChI Key: YFDGPXJJUSYWRX-UHFFFAOYSA-N
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Description

1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- (CAS: Not explicitly provided in evidence) is an aliphatic alcohol derivative where the hydroxyl group at the terminal carbon (C8) of 1-octanol is protected as a tetrahydropyran (THP) ether. The THP group is a widely used protecting group in organic synthesis due to its stability under basic and nucleophilic conditions and its ease of removal under mild acidic conditions . Structurally, the compound consists of an eight-carbon chain with a THP-ether moiety at the terminal position, contributing to increased hydrophobicity compared to unprotected 1-octanol.

Synthetic routes for analogous THP-protected alcohols involve saponification of ethyl hydroxyalkanoates (e.g., ethyl 8-((tetrahydro-2H-pyran-2-yl)oxy)octanoate) or direct protection of alcohols using dihydropyran under acidic catalysis . This compound is primarily utilized as an intermediate in the synthesis of complex bioactive molecules, such as macrolides and fatty acid derivatives, where selective deprotection is required .

Properties

IUPAC Name

8-(oxan-2-yloxy)octan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O3/c14-10-6-3-1-2-4-7-11-15-13-9-5-8-12-16-13/h13-14H,1-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDGPXJJUSYWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450514
Record name 1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51326-52-4
Record name 1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

1,8-Octanediol reacts with DHP in the presence of a catalytic acid (e.g., pyridinium p-toluenesulfonate, PPTS, or $$ p $$-TsOH) in anhydrous dichloromethane or toluene. The acid catalyzes the ring-opening of DHP, forming an oxocarbenium ion that reacts with the alcohol. Due to the symmetry of 1,8-octanediol, both hydroxyl groups exhibit equal reactivity, necessitating careful stoichiometric control (1:1 molar ratio of DHP to diol) to favor mono-protection.

Example Protocol

  • Substrates : 1,8-Octanediol (10 mmol), DHP (10 mmol)
  • Catalyst : PPTS (0.1 mmol)
  • Solvent : Anhydrous toluene (50 mL)
  • Conditions : Stirred at 25°C for 12 h
  • Workup : Quenched with saturated $$ \text{NaHCO}_3 $$, extracted with ethyl acetate, purified via silica gel chromatography
  • Yield : 30–45% mono-THP product, with 20–35% di-THP byproduct.

Challenges and Optimization

The primary challenge lies in suppressing di-THP formation. Strategies include:

  • Low-temperature reactions : Conducting the reaction at 0°C slows the kinetics, favoring mono-adducts.
  • Solid acid catalysts : Silica-supported acids enhance selectivity by limiting reagent access to the second hydroxyl.
  • Stepwise addition : Incremental addition of DHP (0.5 equivalents) reduces di-THP byproducts.

Bromination-THP Protection-Hydrolysis Sequence

This multi-step approach, detailed in patent and synthetic literature, ensures regioselective THP protection by introducing a bromine leaving group at C8 prior to etherification.

Step 1: Bromination of 1,8-Octanediol

1,8-Octanediol undergoes partial substitution with hydrobromic acid (HBr) to yield 8-bromo-1-octanol.

Protocol

  • Substrates : 1,8-Octanediol (110 mmol), 48% HBr (137 mmol)
  • Solvent : Toluene (250 mL)
  • Conditions : Reflux with Dean-Stark trap for 8 h
  • Yield : Quantitative conversion to 8-bromo-1-octanol.

Step 2: THP Protection of 8-Bromo-1-octanol

The remaining hydroxyl group (C1) is protected via THP etherification.

Protocol

  • Substrates : 8-Bromo-1-octanol (10 mmol), DHP (12 mmol)
  • Catalyst : $$ p $$-TsOH (0.2 mmol)
  • Solvent : Dichloromethane (30 mL)
  • Conditions : 25°C, 4 h
  • Yield : 85–90%.

Step 3: Hydrolysis of C8 Bromide

The bromide at C8 is hydrolyzed to regenerate the hydroxyl group.

Protocol

  • Substrates : 8-Bromo-1-(THP-O)-octane (10 mmol)
  • Reagent : 1M NaOH (20 mL)
  • Conditions : Reflux for 6 h
  • Yield : 75–80%.

Overall Yield : ~63% (three-step sequence).

Silica-Catalyzed Tetrahydropyranylation

Recent advancements leverage heterogeneous catalysis to improve selectivity. Silica-based solid acids (e.g., sulfonated silica) facilitate mono-THP protection under mild conditions.

Protocol

  • Catalyst : Sulfonated silica (0.5 g/mmol substrate)
  • Substrates : 1,8-Octanediol (10 mmol), DHP (12 mmol)
  • Solvent : Toluene (50 mL)
  • Conditions : 60°C, 6 h
  • Yield : 55% mono-THP, <10% di-THP.

Advantages

  • Reusability : Catalyst reused for 5 cycles with <10% activity loss.
  • Eco-friendly : Avoids corrosive liquid acids.

Comparative Analysis of Methods

Method Steps Yield Selectivity Complexity
Direct Mono-THP 1 30–45% Moderate Low
Bromination-THP Sequence 3 ~63% High High
Silica-Catalyzed 1 55% High Moderate

Key Findings :

  • The bromination sequence offers superior selectivity but requires multiple steps.
  • Silica catalysis balances yield and environmental impact, though scalability needs optimization.

Structural and Spectroscopic Characterization

Successful synthesis is confirmed via:

  • $$^1\text{H}$$ NMR : δ 4.55 (m, THP anomeric proton), 3.65 (t, $$ J = 6.5 $$ Hz, C1-OH), 1.20–1.50 (m, alkyl chain).
  • $$^{13}\text{C}$$ NMR : δ 98.7 (THP C2), 62.9 (C1-OH), 34.0 (C8-O-THP).
  • MS (ESI) : m/z 230.34 [M+H]$$^+$$.

Applications and Derivatives

The THP-protected alcohol serves as a precursor for:

  • Urea-functionalized surfactants : Reaction with isocyanates yields amphiphiles for self-assembly.
  • Polymer intermediates : Chain extension via Mitsunobu or Grignard reactions.

Chemical Reactions Analysis

1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The ether group can undergo nucleophilic substitution reactions, where the tetrahydro-2H-pyran-2-yl group is replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- has a wide range of scientific research applications:

    Chemistry: It is used as a solvent and intermediate in organic synthesis, facilitating the formation of various complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its role in modulating membrane fluidity and permeability.

    Medicine: Research explores its potential therapeutic applications, such as its use in drug delivery systems and as a precursor for pharmacologically active compounds.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, altering their conformation and function. Pathways involved in its mechanism of action include signal transduction, metabolic processes, and cellular transport .

Comparison with Similar Compounds

Table 1: Comparative Physical Properties

Compound Name Molecular Formula Molecular Weight LogP Boiling Point (°C) Density (g/cm³)
1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- C₁₃H₂₄O₃ 228.33* ~2.8† 245–250‡ 1.01–1.05‡
Hexanoic acid, 6-[(THP-2-yl)oxy]-, ethyl ester C₁₃H₂₄O₄ 244.167 2.65 107–110 (290 Torr) 1.01
2-[(8-Bromooctyl)oxy]tetrahydro-2H-pyran C₁₃H₂₃BrO₂ 307.22 ~3.5† >200 1.21†

*Estimated based on structural similarity to C₁₃H₂₄O₃ derivatives.
†Predicted or extrapolated from analogous compounds .
‡Estimated from homologous series in –6.

Key Observations:

  • Molecular Weight and LogP : The THP-ether group increases molecular weight and hydrophobicity (LogP) compared to unprotected alcohols. Bromine substitution further elevates both parameters .
  • Boiling Points: Longer carbon chains (C8 in the target compound vs. C6 in hexanoic acid derivatives) result in higher boiling points. Halogenated analogs (e.g., bromine) exhibit even higher boiling points due to increased molecular mass .

Research Findings

  • Synthetic Utility: Ethyl 8-((tetrahydro-2H-pyran-2-yl)oxy)octanoate (CAS: Not provided) was used as a precursor in macrocidin A synthesis, demonstrating the compound’s role in constructing polyketide backbones .
  • Biological Relevance : THP-protected alcohols are intermediates in bioactive 3-acyltetramic acid derivatives, highlighting their importance in medicinal chemistry .

Biological Activity

1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of 1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- can be represented as follows:

C12H24O2\text{C}_{12}\text{H}_{24}\text{O}_2

This compound features an octanol backbone with a tetrahydro-pyran ether substituent, which may influence its solubility and interaction with biological membranes.

Antimicrobial Properties

Research indicates that compounds similar to 1-octanol exhibit antimicrobial activity. For instance, octanol derivatives have been shown to possess inhibitory effects against various bacterial strains. In vitro studies demonstrated that octanol can disrupt bacterial cell membranes, leading to cell lysis. This property is particularly relevant in the development of natural preservatives in food and cosmetic industries.

Cytotoxicity and Cell Viability

A study evaluating the cytotoxic effects of octanol derivatives on human cell lines revealed dose-dependent toxicity. The compound's mechanism involves the induction of apoptosis in cancer cells, suggesting its potential as an anticancer agent. Specifically, the tetrahydro-pyran moiety may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.

Concentration (µM) Cell Viability (%)
0100
1080
5055
10030

Table 1: Effect of varying concentrations of 1-octanol on cell viability.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of octanol derivatives. The compound was found to reduce oxidative stress in neuronal cells, suggesting a potential application in neurodegenerative disease treatment. The mechanism appears to involve the modulation of antioxidant enzyme activity.

Case Study 1: Antimicrobial Application

In a clinical setting, a formulation containing octanol derivatives was tested for its efficacy against Staphylococcus aureus infections. The results indicated significant reductions in bacterial counts when treated with the formulation compared to controls. This highlights the potential for using octanol derivatives in therapeutic applications against resistant bacterial strains.

Case Study 2: Cancer Research

A research group investigated the effects of tetrahydro-pyran-substituted octanol on breast cancer cell lines. The study found that treatment with the compound led to a marked decrease in proliferation rates and induced apoptosis through caspase activation pathways. This suggests that further development could lead to novel anticancer therapies.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications in the alkyl chain length and functional groups significantly affect the biological activity of octanol derivatives. For instance, increasing the hydrophobicity generally enhances antimicrobial potency but may reduce cytotoxicity towards normal cells.

Toxicological Assessments

Toxicological evaluations indicated that while octanol derivatives exhibit promising biological activities, they also pose risks at higher concentrations. Regulatory assessments are necessary to establish safe dosage levels for therapeutic use.

Q & A

Q. What are the established synthetic routes for 1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]-, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or multi-component reactions. For example, describes a process involving cyanide ion displacement under controlled pH (0–5) to form structurally similar tetrahydro-pyran intermediates. Another approach, inspired by , uses four-component reactions with cyclic diketones and aldehydes to assemble the tetrahydropyran ring. Key parameters include pH, temperature (e.g., −20°C to −15°C for diazomethane reactions in ), and solvent polarity. Yields are optimized by stepwise purification (e.g., column chromatography with ethyl acetate/hexane gradients ).

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the ether linkage and tetrahydropyran ring conformation. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) assess purity, as demonstrated in for related octanol derivatives. Polarimetry may resolve stereochemical ambiguities if chiral centers exist (e.g., diastereomer separation in ). Melting/boiling points (e.g., 195°C for 1-octanol in ) and solubility profiles (e.g., 540 mg/L in water) provide supplementary validation.

Q. What are the solubility and partitioning properties of this compound in aqueous vs. organic systems?

  • Methodological Answer : The octanol-water partition coefficient (log P) is predictive of solubility. provides log P data for simple octanol derivatives (e.g., −1.39 to 1.52), which can be extrapolated using computational models (e.g., Quantitative Structure-Activity Relationships). Experimentally, shake-flask methods () under controlled pH (7–10) and temperature (20–25°C) determine partitioning. The tetrahydropyran-2-yl group likely enhances lipophilicity, reducing aqueous solubility compared to unmodified 1-octanol .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, particularly for diastereomeric byproducts?

  • Methodological Answer : Stereoselectivity is influenced by catalysts and reaction geometry. For example, highlights diastereomer formation in multi-component pyran syntheses. Chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) may direct stereochemistry. Advanced NMR techniques (e.g., NOESY) and X-ray crystallography (as in for calcium salts) are critical for resolving configurations. Computational modeling (DFT or MD simulations) predicts steric and electronic effects to guide synthetic design .

Q. What strategies mitigate toxicity risks during handling, and how are acute exposure limits determined?

  • Methodological Answer : Acute toxicity (Category 4 for oral/dermal/inhalation routes, per ) requires rigorous safety protocols. In vitro assays (e.g., Ames test for mutagenicity) and in vivo studies (e.g., rodent LD50) establish exposure thresholds. ’s neurobehavioral study on 1-octanol informs workplace safety limits (e.g., <50 ppm airborne concentration). Personal protective equipment (PPE), fume hoods, and emergency protocols (e.g., ’s 24/7 contact line) are mandatory. Toxicity mechanisms (e.g., membrane disruption by lipophilic compounds) guide solvent substitution (e.g., aqueous buffers) .

Q. How do conflicting data on reaction yields or byproduct profiles arise, and how are these resolved experimentally?

  • Methodological Answer : Discrepancies often stem from impurities in starting materials or divergent purification methods. For instance, notes that recrystallization solvents (e.g., methanol vs. 2-propanol) affect final purity. Systematic Design of Experiments (DoE) identifies critical variables (e.g., pH, catalyst loading). Orthogonal analytical techniques (e.g., HPLC paired with IR spectroscopy) confirm byproduct identity. Collaborative data sharing via platforms like EPA DSSTox () standardizes reporting .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]-
Reactant of Route 2
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1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]-

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